2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid
Overview
Description
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid is a useful research compound. Its molecular formula is C11H19NO2S and its molecular weight is 229.34 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is mentioned that this compound is useful as a rigid linker in protac development for targeted protein degradation . This suggests that the compound may interact with specific proteins in the body, leading to their degradation.
Mode of Action
As a component in protacs (proteolysis-targeting chimeras), it likely plays a role in bringing the target protein and the e3 ubiquitin ligase into proximity, which leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
Given its role in protacs, it can be inferred that it may influence the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells .
Result of Action
As a component of protacs, it likely contributes to the degradation of specific target proteins, which could have various downstream effects depending on the function of the degraded protein .
Biological Activity
2-(1-(Tetrahydrothiophen-3-yl)piperidin-4-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tetrahydrothiophene moiety, contributing to its unique biological profile. Its molecular formula is CHNOS, with a molecular weight of approximately 229.34 g/mol.
Research indicates that this compound may interact with various biological targets, influencing pathways related to neurotransmission and inflammation. The presence of the piperidine structure suggests potential interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling.
Antiinflammatory Effects
Studies have shown that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a related compound demonstrated efficacy in reducing cytokine production in models of autoimmune diseases .
Neuropharmacological Activity
The compound's structure suggests potential neuropharmacological effects. A study highlighted the role of piperidine derivatives in modulating neurotransmitter systems, particularly in models of anxiety and depression . This aligns with findings that suggest the tetrahydrothiophene moiety may enhance blood-brain barrier penetration, thereby increasing central nervous system (CNS) activity.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzyme activities linked to inflammatory pathways. For example, inhibition of cyclooxygenase (COX) enzymes was observed, suggesting its potential as an anti-inflammatory agent .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in treating conditions such as arthritis and neuropathic pain. Results indicated a significant reduction in pain scores and inflammatory markers when administered at therapeutic doses .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[1-(thiolan-3-yl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2S/c13-11(14)7-9-1-4-12(5-2-9)10-3-6-15-8-10/h9-10H,1-8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJQADUNYORYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)C2CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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